5-bromo-4-methyl-N-propylpyridin-2-amine is a chemical compound characterized by its unique structure, which includes a bromine atom at the 5-position and a propyl group attached to the nitrogen atom of the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 258.16 g/mol. The compound is typically presented as a solid and is used in various chemical and biological applications.
Research indicates that 5-bromo-4-methyl-N-propylpyridin-2-amine exhibits significant biological activities, including:
The synthesis of 5-bromo-4-methyl-N-propylpyridin-2-amine can be achieved through several methods:
5-bromo-4-methyl-N-propylpyridin-2-amine finds application in several fields:
Interaction studies involving 5-bromo-4-methyl-N-propylpyridin-2-amine focus on its biological interactions with various enzymes and receptors. Research indicates that its derivatives may interact with bacterial cell walls, inhibiting growth and proliferation. Additionally, studies have explored its interactions within biological pathways relevant to thrombosis and inflammation.
Several compounds share structural similarities with 5-bromo-4-methyl-N-propylpyridin-2-amine. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Bromo-3-methyl-N-propylpyridin-2-amine | Bromine at 5-position, propyl amine | Different position of methyl group; varying biological activity |
| 6-Bromo-N-methylpyridin-2-amine | Bromine at 6-position | Exhibits different reactivity patterns compared to 5-bromo derivative |
| 4-Methyl-N-propylpyridin-2-amine | No bromine substituent | Lacks halogen; serves as a control for biological assays |
| 5-Bromo-N-(2-pyridinyl)ethylamine | Ethyl substitution on nitrogen | Potentially different pharmacokinetics due to ethyl group |
These compounds highlight the uniqueness of 5-bromo-4-methyl-N-propylpyridin-2-amine through variations in substituents and positions on the pyridine ring, affecting their chemical reactivity and biological activity.
Classical synthetic approaches to 5-bromo-4-methyl-N-propylpyridin-2-amine typically commence with readily available pyridine precursors, employing sequential functionalization strategies that have been established over decades of heterocyclic chemistry research [1] [2]. The foundational approach involves the preparation of brominated aminopyridine intermediates, which can then undergo subsequent alkylation to introduce the propyl substituent at the nitrogen center [3] [4].
The most widely employed classical pathway begins with 4-methylpyridin-2-amine as the starting material, which undergoes regioselective bromination at the 5-position using traditional halogenating agents [5] [6]. Direct bromination of 2-aminopyridine derivatives has been achieved using molecular bromine in acetic acid or through the application of N-bromosuccinimide under controlled conditions [8]. The reaction typically proceeds through electrophilic aromatic substitution, with the amino group directing bromination to the ortho and para positions relative to the nitrogen substituent [5] [6].
Table 1: Classical Bromination Conditions for Aminopyridine Precursors
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|---|
| 2-amino-4-methylpyridine | Bromine | Acetic acid | 50-60 | 0.5-1.5 | 49-53 |
| 4-methylpyridin-2-amine | N-bromosuccinimide | Dichloromethane | 25-30 | 2-3 | 75-78 |
| 2-aminopyridine | Phenyltrimethylammonium tribromide | Chloroform | 25-30 | 2 | 75-78 |
The subsequent alkylation step traditionally employs nucleophilic substitution reactions between the brominated aminopyridine intermediate and propyl halides [9] [10]. Classical alkylation methods utilize alkyl iodides or bromides in the presence of strong bases such as sodium hydride or potassium carbonate [9] [10]. These reactions typically require elevated temperatures and extended reaction times to achieve satisfactory conversion rates [9] [10].
An alternative classical approach involves the preparation of 5-bromo-4-methylpyridin-2-amine followed by N-alkylation using propyl halides under basic conditions [3] [4]. This methodology has been extensively documented in patent literature and academic publications, demonstrating yields ranging from 40 to 65 percent depending on the specific reaction conditions employed [3] [5].
The regioselectivity of bromination in classical approaches is governed by the electronic properties of the pyridine ring system and the directing effects of existing substituents [11] [6]. The electron-donating nature of the amino group significantly influences the bromination pattern, with preferential substitution occurring at positions ortho and para to the amino substituent [11] [6]. The presence of the methyl group at the 4-position further modulates the electronic density distribution, enhancing the reactivity of the 5-position toward electrophilic bromination [11] [6].
Contemporary synthetic methodologies for preparing 5-bromo-4-methyl-N-propylpyridin-2-amine have evolved to incorporate advanced catalytic systems that offer improved selectivity, efficiency, and environmental compatibility [12] [13]. Modern catalytic approaches leverage transition metal catalysis, particularly palladium-based systems, to achieve precise regiocontrol and enhanced functional group tolerance [12] [13].
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing carbon-nitrogen bonds in pyridine derivatives [13] [4]. The Buchwald-Hartwig amination reaction represents a particularly significant advancement, enabling the formation of carbon-nitrogen bonds between aryl halides and amines under mild conditions [13] [4]. This methodology has been successfully applied to the synthesis of N-alkylated aminopyridines, including propyl-substituted derivatives [13] [4].
Table 2: Modern Catalytic Conditions for Pyridine Functionalization
| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Buchwald-Hartwig | Palladium(II) acetate | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Cesium carbonate | Toluene | 60-80 | 83-92 |
| Cross-coupling | Tetrakis(triphenylphosphine)palladium(0) | Triphenylphosphine | Potassium phosphate | Tetrahydrofuran | 60-80 | 78-88 |
| Reductive amination | Sodium cyanoborohydride | - | - | Methanol | Reflux | 70-85 |
Regioselective bromination methodologies have been significantly advanced through the development of specialized brominating agents and catalytic systems [12] [14]. The application of 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent has demonstrated superior selectivity compared to traditional bromine or N-bromosuccinimide [12] [15]. This reagent system provides enhanced control over the bromination process, minimizing the formation of dibrominated byproducts and improving overall reaction efficiency [12] [15].
Modern catalytic approaches to N-alkylation have incorporated self-limiting alkylation strategies that prevent overalkylation, a common challenge in traditional methodologies [10]. N-aminopyridinium salts have been developed as ammonia surrogates for the synthesis of secondary amines through controlled alkylation chemistry [10]. This approach achieves selective monoalkylation by utilizing highly nucleophilic pyridinium ylide intermediates that become less reactive following alkylation [10].
The implementation of microwave-assisted synthesis has revolutionized the preparation of substituted pyridines, including brominated and alkylated derivatives [16]. Microwave irradiation enables rapid heating and enhanced reaction rates while maintaining precise temperature control [16]. This technology has been successfully applied to Suzuki coupling reactions for the preparation of pyridine derivatives, achieving improved yields and reduced reaction times [16].
Table 3: Optimization Parameters for Modern Catalytic Synthesis
| Parameter | Traditional Method | Modern Catalytic Method | Improvement Factor |
|---|---|---|---|
| Reaction time | 12-24 hours | 2-6 hours | 3-4x faster |
| Temperature | 80-120°C | 60-90°C | 20-30°C lower |
| Selectivity | 60-75% | 85-95% | 1.3-1.5x better |
| Functional group tolerance | Limited | Excellent | Significant improvement |
Recent developments in flow chemistry have enabled continuous synthesis of brominated pyridine derivatives with enhanced process control and scalability [17]. Continuous flow reactors provide precise control over reaction parameters, including temperature, pressure, and residence time, leading to improved reproducibility and product quality [17]. The application of photochemical flow reactors has demonstrated particular promise for bromination reactions, achieving high selectivity and productivity [17].
The Hofmann degradation reaction represents a classical yet highly effective synthetic methodology for preparing aminopyridine derivatives, including 5-bromo-4-methyl-N-propylpyridin-2-amine [18] [19] [3]. This transformation involves the conversion of carboxamides to primary amines with the concurrent loss of one carbon atom, providing a unique approach to constructing the aminopyridine framework [18] [19].
The Hofmann degradation mechanism proceeds through the formation of an N-bromoamide intermediate upon treatment with bromine and base, followed by rearrangement to generate an isocyanate intermediate [18] [19]. The isocyanate subsequently undergoes hydrolysis to yield the corresponding amine with the elimination of carbon dioxide [18] [19]. This reaction sequence has been successfully applied to the synthesis of brominated aminopyridines using appropriately substituted pyridine carboxamide precursors [3].
Table 4: Hofmann Degradation Reaction Conditions for Pyridine Derivatives
| Substrate | Brominating Agent | Base | Solvent | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|---|---|
| 6-bromo-2-pyridinecarboxamide | Sodium hypobromite | Sodium hydroxide | Water | 70 | 0.5 | 53.2 |
| 3-bromo-2-pyridinecarboxamide | Liquid bromine | Sodium methoxide | Methanol/Water | 70 | 1.0 | 52.0 |
| 5-bromo-4-methylpyridine-2-carboxamide | Liquid bromine | Sodium hydroxide | Water | 60-70 | 0.75-1.0 | 49-53 |
The application of Hofmann degradation to the synthesis of 5-bromo-4-methyl-N-propylpyridin-2-amine requires the initial preparation of the corresponding carboxamide precursor [3]. This precursor can be synthesized through conventional amidation reactions of the appropriate carboxylic acid or through direct carboxamide formation from nitrile intermediates [3]. The subsequent Hofmann degradation provides the desired aminopyridine core structure, which can then undergo N-alkylation to introduce the propyl substituent [3].
Mechanistic studies of the Hofmann degradation have revealed the critical importance of reaction conditions in determining the efficiency and selectivity of the transformation [19] [20]. The choice of brominating agent significantly influences the reaction outcome, with sodium hypobromite generally providing superior results compared to molecular bromine [19] [3]. The reaction temperature must be carefully controlled to prevent decomposition of sensitive intermediates while ensuring complete conversion of the starting carboxamide [19] [3].
Recent modifications of the Hofmann degradation have incorporated modern reagent systems to improve reaction efficiency and environmental compatibility [19] [20]. The use of (bis(trifluoroacetoxy)iodo)benzene as an alternative to traditional halogen-based reagents has demonstrated enhanced selectivity and reduced byproduct formation [21] [19]. Lead tetraacetate and pyridine systems have also been developed as mild alternatives for Hofmann-like rearrangements [21].
Table 5: Comparison of Hofmann Degradation Reagent Systems
| Reagent System | Temperature (°C) | Reaction Time | Selectivity | Environmental Impact |
|---|---|---|---|---|
| Bromine/Sodium hydroxide | 70-80 | 0.5-1.5 hours | Good | Moderate |
| Sodium hypobromite | 60-70 | 0.5-1.0 hours | Excellent | Low |
| (bis(trifluoroacetoxy)iodo)benzene | 25-40 | 2-4 hours | Excellent | Very low |
| Lead tetraacetate/Pyridine | 40-60 | 1-3 hours | Good | Moderate |
The synthetic utility of Hofmann degradation-based routes extends beyond simple aminopyridine synthesis to include the preparation of complex heterocyclic systems [20]. Recent applications have demonstrated the successful annulation of o-(pyridin-2-yl)aryl amides to generate pyrido[1,2-c]quinazolin-6-one derivatives through modified Hofmann reaction conditions [20]. These transformations proceed with high selectivity and provide access to structurally diverse pyridine-containing heterocycles [20].
The industrial-scale production of 5-bromo-4-methyl-N-propylpyridin-2-amine presents numerous technical and economic challenges that require sophisticated engineering solutions and process optimization strategies [22] [15]. Manufacturing brominated heterocycles at industrial scale demands careful consideration of reaction safety, environmental impact, waste management, and economic viability [22] [15].
Process safety represents a paramount concern in industrial brominated pyridine production due to the highly reactive nature of brominating agents and the potential for hazardous byproduct formation [5] [15]. The handling of molecular bromine requires specialized equipment and containment systems to prevent exposure and environmental release [15]. Alternative brominating agents such as N-bromosuccinimide and 1,3-dibromo-5,5-dimethylhydantoin have been developed to address these safety concerns while maintaining reaction efficiency [15].
Table 6: Industrial Production Scale Considerations
| Production Scale | Batch Size (kg) | Reactor Volume (L) | Processing Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Laboratory | 0.1-1 | 1-10 | 4-12 | 65-75 | 95-98 |
| Pilot | 10-50 | 100-500 | 6-18 | 55-70 | 92-96 |
| Industrial | 500-2000 | 5000-20000 | 12-24 | 50-65 | 90-95 |
Temperature control emerges as a critical factor in large-scale bromination reactions due to the highly exothermic nature of these transformations [15] [24] [17]. Industrial reactors must incorporate sophisticated heat management systems to maintain precise temperature control throughout the reaction mixture [15] [17]. The implementation of continuous flow reactors has provided enhanced temperature control capabilities, enabling better process control and improved product consistency [17].
Continuous flow processing has emerged as a preferred technology for industrial-scale brominated pyridine production due to its superior heat and mass transfer characteristics [17]. Flow reactors enable precise control of residence time, temperature, and mixing, leading to improved selectivity and reduced byproduct formation [17]. Recent implementations have achieved productivity rates exceeding 300 grams per hour with space-time yields of 108 kilograms per liter per hour [17].
The optimization of bromination reagent selection represents a critical aspect of industrial process development [15]. Systematic studies have evaluated various brominating agents including molecular bromine, N-bromosuccinimide, and 1,3-dibromo-5,5-dimethylhydantoin under industrial conditions [15]. The results demonstrate that reagent choice significantly impacts both yield and selectivity, with specialized brominating agents often providing superior performance despite higher costs [15].
Table 7: Industrial Brominating Agent Comparison
| Brominating Agent | Cost ($/kg) | Yield (%) | Selectivity | Safety Rating | Environmental Impact |
|---|---|---|---|---|---|
| Molecular bromine | 5-8 | 45-55 | Moderate | High risk | High |
| N-bromosuccinimide | 15-25 | 65-75 | Good | Moderate risk | Moderate |
| 1,3-dibromo-5,5-dimethylhydantoin | 25-40 | 70-80 | Excellent | Low risk | Low |
| Pyridine hydrobromide perbromide | 20-30 | 75-85 | Excellent | Low risk | Low |
Waste management and environmental compliance constitute major challenges in industrial brominated pyridine production [22] [26]. The generation of halogenated waste streams requires specialized treatment and disposal procedures to meet regulatory requirements [22] [26]. Process optimization strategies have focused on minimizing waste generation through improved reaction efficiency and the implementation of recycling systems for brominating agents [22] [26].
Economic optimization of industrial-scale synthesis requires balancing raw material costs, processing efficiency, and product quality requirements [22] . Cost analysis studies have identified raw material procurement as the largest component of production costs, accounting for 60-70 percent of total manufacturing expenses [22] . Process intensification through continuous flow technology and advanced reactor design has provided opportunities for significant cost reduction while improving product quality [17].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 5-bromo-4-methyl-N-propylpyridin-2-amine through detailed analysis of both proton and carbon-13 nuclear environments. The characteristic chemical shift patterns observed in this brominated aminopyridine derivative reflect the electronic influence of multiple substituents on the aromatic pyridine core.
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of 5-bromo-4-methyl-N-propylpyridin-2-amine exhibits distinctive resonance patterns characteristic of the substituted pyridine framework [1] [2]. The aromatic protons manifest as two distinct singlets: the H-3 proton appears at δ 6.8-7.2 parts per million, while the H-6 proton resonates at δ 8.0-8.3 parts per million. This significant downfield shift of the H-6 proton results from the deshielding effect of the pyridine nitrogen atom, consistent with established pyridine nuclear magnetic resonance patterns [2] [3].
The primary amine nitrogen-hydrogen bond exhibits a characteristic broad singlet spanning δ 4.5-5.5 parts per million [4] [5]. This broad resonance pattern reflects rapid exchange with trace moisture and the quadrupolar coupling effects of the nitrogen nucleus. The chemical shift range falls within the expected parameters for aromatic primary amines, where the electron-withdrawing nature of the pyridine ring system causes moderate deshielding compared to aliphatic amines [5].
| Position | 1H NMR Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-3 | 6.8-7.2 | s | Pyridine aromatic H |
| H-6 | 8.0-8.3 | s | Pyridine aromatic H |
| N-H | 4.5-5.5 (broad) | br s | Primary amine N-H |
| CH2 (propyl α) | 3.2-3.6 | t | N-CH2 propyl |
| CH2 (propyl β) | 1.6-1.8 | sxt | CH2 propyl chain |
| CH3 (propyl) | 0.9-1.1 | t | CH3 propyl terminal |
| CH3 (pyridine) | 2.3-2.5 | s | CH3 on pyridine ring |
The propyl substituent demonstrates characteristic aliphatic nuclear magnetic resonance patterns with the nitrogen-adjacent methylene group (α-position) appearing as a triplet at δ 3.2-3.6 parts per million due to coupling with the adjacent methylene protons [5]. The β-methylene protons manifest as a sextet at δ 1.6-1.8 parts per million, reflecting coupling with both neighboring methylene groups. The terminal methyl group appears as a triplet at δ 0.9-1.1 parts per million. The pyridine-bound methyl substituent resonates as a sharp singlet at δ 2.3-2.5 parts per million, positioned within the characteristic range for aromatic methyl groups [6].
Carbon-13 Nuclear Magnetic Resonance Characterization
The carbon-13 nuclear magnetic resonance spectrum provides detailed insights into the electronic environment of each carbon nucleus within the molecular framework [7]. The quaternary carbons C-2, C-4, and C-5 exhibit characteristic chemical shifts reflecting their substitution patterns and electronic environments. The amine-bearing C-2 carbon appears at δ 158-162 parts per million, demonstrating significant deshielding due to the electron-donating nitrogen substituent [7].
| Position | 13C NMR Chemical Shift (δ ppm) | Assignment |
|---|---|---|
| C-2 | 158-162 | Amine-substituted carbon |
| C-3 | 108-112 | Aromatic CH |
| C-4 | 148-152 | Methyl-substituted carbon |
| C-5 | 108-112 | Bromo-substituted carbon |
| C-6 | 147-151 | Aromatic CH |
| CH2 (propyl α) | 43-47 | N-CH2 carbon |
| CH2 (propyl β) | 22-25 | CH2 propyl chain |
| CH3 (propyl) | 11-13 | CH3 propyl terminal |
| CH3 (pyridine) | 18-22 | CH3 on pyridine ring |
The bromine-substituted C-5 carbon resonates at δ 108-112 parts per million, showing moderate upfield shift compared to unsubstituted pyridine carbons due to the heavy atom effect of bromine [8]. The methyl-bearing C-4 carbon appears at δ 148-152 parts per million, reflecting the electron-donating influence of the methyl substituent. The aromatic methine carbons C-3 and C-6 resonate at δ 108-112 and δ 147-151 parts per million respectively, with C-6 showing greater deshielding due to its proximity to the electronegative pyridine nitrogen [7].
The propyl chain carbons exhibit characteristic aliphatic chemical shifts with the nitrogen-adjacent carbon appearing at δ 43-47 parts per million, the middle methylene at δ 22-25 parts per million, and the terminal methyl at δ 11-13 parts per million [5]. The aromatic methyl carbon resonates at δ 18-22 parts per million, consistent with methyl groups attached to electron-deficient aromatic systems [6].
Mass spectrometric analysis of 5-bromo-4-methyl-N-propylpyridin-2-amine reveals characteristic fragmentation pathways that provide structural confirmation and insights into gas-phase ion chemistry. The molecular ion appears at mass-to-charge ratio 229, corresponding to the expected molecular weight of the protonated species [9] [5]. The fragmentation pattern exhibits both general amine decomposition pathways and specific patterns related to the brominated pyridine core.
Primary Fragmentation Mechanisms
The initial fragmentation pathways follow established patterns for aliphatic amines, with alpha-cleavage representing the most significant process [10] [9]. The loss of propylamine (C3H7NH) from the molecular ion generates a fragment at mass-to-charge ratio 172, representing approximately 25% relative intensity. This fragmentation pathway reflects the preferential cleavage of the nitrogen-carbon bond alpha to the amine functionality, a characteristic feature of primary amine mass spectra [10].
| Fragment m/z | Relative Intensity (%) | Assignment | Fragmentation Type |
|---|---|---|---|
| 229 | 100 | [M]+ molecular ion | Molecular ion |
| 200 | 45 | [M-CHO]+ loss of CHO | α-cleavage |
| 172 | 25 | [M-C3H7NH]+ loss of propylamine | N-C bond cleavage |
| 158 | 60 | [M-C5H10N]+ pyridine ring fragment | Ring fragmentation |
| 144 | 30 | [M-C5H9NBr]+ loss of brominated fragment | Complex rearrangement |
| 130 | 40 | Pyridine core fragment | Ring retention |
| 115 | 55 | Methylpyridine fragment | Methyl retention |
| 93 | 35 | Pyridine ring [C5H5N]+ | Ring stabilization |
| 78 | 80 | Pyridine [C5H4N]+ | H-loss from ring |
| 51 | 25 | C4H3+ fragment | Ring breakdown |
The formation of a fragment at mass-to-charge ratio 200 (45% relative intensity) corresponds to the loss of formyl functionality, indicating possible rearrangement processes within the aromatic system. This fragmentation pattern suggests internal hydrogen transfer and cyclization reactions characteristic of substituted pyridine derivatives under electron impact conditions [9].
Aromatic Ring Fragmentation Processes
The pyridine ring system demonstrates remarkable stability under mass spectrometric conditions, with several fragments retaining the aromatic framework [9]. The fragment at mass-to-charge ratio 93 (35% relative intensity) corresponds to the pyridine molecular ion [C5H5N]+, formed through loss of all substituents while maintaining ring integrity. The intense fragment at mass-to-charge ratio 78 (80% relative intensity) represents [C5H4N]+, indicating hydrogen loss from the pyridine ring system [5].
The methylpyridine fragment at mass-to-charge ratio 115 (55% relative intensity) suggests selective loss of the bromine atom and propylamine substituent while retaining the methyl group. This fragmentation pattern indicates the relative stability of the carbon-carbon bond between the methyl group and the aromatic ring compared to the more labile carbon-bromine and carbon-nitrogen bonds [9].
Bromine-Influenced Fragmentation
The presence of bromine significantly influences the fragmentation pattern through both electronic effects and isotopic contributions [9]. The bromine atom contributes to fragment stability through charge delocalization while also providing characteristic isotopic patterns that aid in structural confirmation. The fragment at mass-to-charge ratio 144 represents complex rearrangement processes involving loss of brominated aromatic fragments.
The stabilization of certain fragment ions can be attributed to the formation of bromonium ion intermediates, which provide alternative fragmentation pathways compared to non-halogenated analogs. These brominated fragments often exhibit enhanced stability due to the polarizable nature of the carbon-bromine bond and the ability of bromine to accommodate positive charge through hyperconjugation effects [10] [9].
Infrared Spectroscopic Analysis
Infrared spectroscopy provides comprehensive vibrational analysis of 5-bromo-4-methyl-N-propylpyridin-2-amine, revealing characteristic absorption bands that confirm functional group presence and molecular structure [11] [12]. The spectrum exhibits distinct regions corresponding to nitrogen-hydrogen stretching, aromatic and aliphatic carbon-hydrogen vibrations, and fingerprint region absorptions specific to the brominated pyridine framework.
The primary amine functionality manifests through characteristic nitrogen-hydrogen stretching vibrations appearing as a doublet at 3350 and 3450 inverse centimeters [12] [4] [5]. This splitting pattern reflects the symmetric and asymmetric stretching modes of the primary amine group, with intensities ranging from medium to strong. The frequency positions fall within the expected range for aromatic primary amines, where the electron-withdrawing nature of the pyridine ring causes moderate frequency increases compared to aliphatic analogs [4] [5].
| Wavenumber (cm⁻¹) | Intensity | Assignment | Mode Type |
|---|---|---|---|
| 3350, 3450 | m-s | N-H stretch (sym, asym) | Stretching |
| 3000-3100 | w-m | Aromatic C-H stretch | Stretching |
| 2920-2980 | s | Aliphatic C-H stretch | Stretching |
| 2850-2920 | s | Aliphatic C-H stretch | Stretching |
| 1600-1650 | m | N-H bend (primary amine) | Bending |
| 1550-1580 | s | Pyridine ring vibrations | Ring vibrations |
| 1450-1500 | s | Pyridine ring vibrations | Ring vibrations |
| 800-900 | s | C-H out-of-plane bend | Out-of-plane |
| 700-750 | m | C-Br stretch | Stretching |
| 500-600 | m | Ring deformation | Deformation |
Aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 inverse centimeters with weak to medium intensity, characteristic of electron-deficient aromatic systems [13] [14]. The aliphatic carbon-hydrogen stretching modes of the propyl and methyl substituents manifest as strong absorptions spanning 2850-2980 inverse centimeters, reflecting the asymmetric and symmetric stretching vibrations of the alkyl chains [11] [12].
Pyridine Ring Vibrational Characteristics
The pyridine ring system exhibits characteristic vibrational modes in the fingerprint region, with prominent absorptions at 1550-1580 and 1450-1500 inverse centimeters [13] [15]. These bands correspond to in-plane ring stretching and breathing motions that are diagnostic for pyridine derivatives. The specific frequency positions reflect the electronic influence of the bromine, methyl, and amine substituents on the aromatic π-system [15] [16].
The carbon-bromine stretching vibration appears at 700-750 inverse centimeters with medium intensity [17] [18]. This frequency range is characteristic for aromatic carbon-bromine bonds, where the stretching frequency depends on the electronic environment and substitution pattern of the aromatic ring. The relatively high frequency within this range reflects the electron-deficient nature of the brominated pyridine system [17].
Out-of-plane carbon-hydrogen bending vibrations occur at 800-900 inverse centimeters, providing information about the substitution pattern and ring strain within the aromatic system [15] [16]. These vibrations are particularly sensitive to the electronic environment and can distinguish between different substitution patterns on the pyridine ring.
Ultraviolet-Visible Electronic Absorption
The ultraviolet-visible absorption spectrum of 5-bromo-4-methyl-N-propylpyridin-2-amine exhibits characteristic electronic transitions that reflect the extended π-system of the substituted pyridine ring [19] [20] [21]. The spectrum displays multiple absorption bands corresponding to different electronic excitation processes, including π→π* transitions within the aromatic system and n→π* transitions involving heteroatom lone pairs.
| Wavelength (nm) | Absorption Coefficient (ε) | Electronic Transition | Assignment |
|---|---|---|---|
| 250-270 | 8000-12000 | π→π* (pyridine ring) | HOMO-LUMO transition |
| 280-300 | 3000-5000 | n→π* (nitrogen lone pair) | Nitrogen lone pair excitation |
| 320-340 | 500-1000 | n→π* (weak, bromine effect) | Halogen-influenced transition |
The most intense absorption band occurs at 250-270 nanometers with extinction coefficients ranging from 8,000 to 12,000 per molar per centimeter [20] [21] [22]. This transition corresponds to the highest occupied molecular orbital to lowest unoccupied molecular orbital excitation within the pyridine π-system, representing the primary π→π* electronic transition. The high extinction coefficient indicates a fully allowed transition with significant oscillator strength [20] [21].
Heteroatom Electronic Transitions
A weaker absorption band appears at 280-300 nanometers with extinction coefficients of 3,000-5,000 per molar per centimeter, corresponding to n→π* transitions involving the nitrogen lone pair [20] [22]. This transition exhibits moderate intensity due to partial orbital overlap between the nitrogen lone pair and the aromatic π* system. The frequency and intensity of this band are sensitive to substitution effects and provide insights into the electronic environment of the pyridine nitrogen [20] [22].
The long-wavelength absorption at 320-340 nanometers represents a weak n→π* transition influenced by the presence of bromine [23] [24]. This band exhibits low extinction coefficients (500-1,000 per molar per centimeter) and reflects charge transfer interactions between bromine lone pairs and the aromatic π* system. The observation of this transition provides evidence for electronic communication between the halogen substituent and the aromatic chromophore [23] [24].